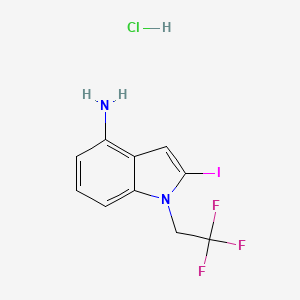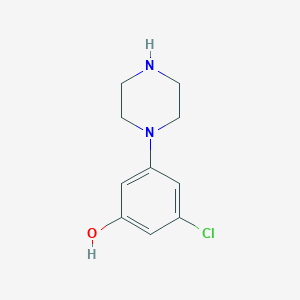
3-Chloro-5-piperazin-1-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-piperazin-1-ylphenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the third position and a piperazinyl group at the fifth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-piperazin-1-ylphenol typically involves the reaction of 3-chlorophenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperazine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-piperazin-1-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-piperazin-1-ylphenol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 5-piperazin-1-ylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-piperazin-1-ylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-piperazin-1-ylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the piperazinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(piperazin-1-ylmethyl)phenol: Similar structure but with a methyl group linking the piperazine to the phenol.
3-Chloro-5-(4-methylpiperazin-1-yl)phenol: Similar structure but with a methyl group on the piperazine ring.
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)phenol: Similar structure but with two methyl groups on the piperazine ring.
Uniqueness
3-Chloro-5-piperazin-1-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazinyl groups allows for versatile chemical reactivity and the potential for diverse biological interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-chloro-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2 |
Clave InChI |
PTKLDNPKLLKELG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
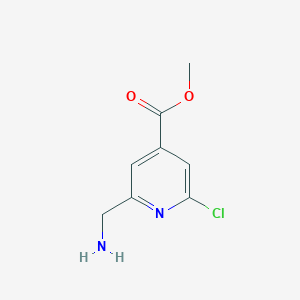

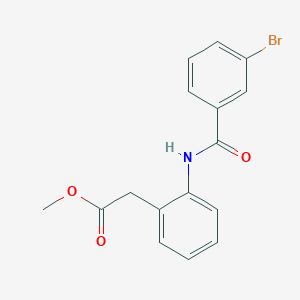
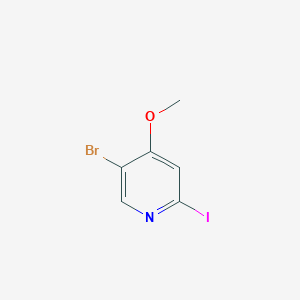
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
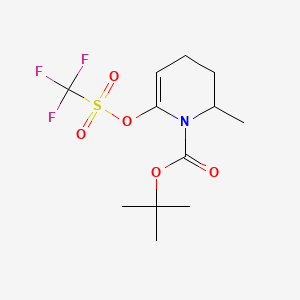
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)


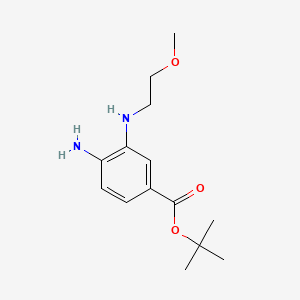

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
